molecular formula C11H10Cl2O3 B1502170 6,8-Dichloro-chroman-3-carboxylic acid methyl ester CAS No. 885271-50-1

6,8-Dichloro-chroman-3-carboxylic acid methyl ester

Cat. No.: B1502170
CAS No.: 885271-50-1
M. Wt: 261.1 g/mol
InChI Key: GEEZWTHQPWMOMW-UHFFFAOYSA-N
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Description

6,8-Dichloro-chroman-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H10Cl2O3 and its molecular weight is 261.1 g/mol. The purity is usually 95%.
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Biological Activity

6,8-Dichloro-chroman-3-carboxylic acid methyl ester (CAS No. 885271-50-1) is a synthetic compound belonging to the chroman family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10Cl2O3
  • Molecular Weight : 261.1 g/mol
  • Structure : The compound features a chroman ring with dichloro substitutions at positions 6 and 8 and a carboxylic acid methyl ester group at position 3.

Antioxidant Activity

Research indicates that compounds within the chroman family exhibit significant antioxidant properties. The methyl ester form of 6,8-dichloro-chroman-3-carboxylic acid has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the stabilization of radical intermediates due to the presence of the methoxy group in similar compounds .

Anti-inflammatory Effects

Studies have suggested that derivatives of chroman compounds can modulate inflammatory pathways. The methyl ester form may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of chroman derivatives has been documented, with some studies indicating effectiveness against various bacterial strains. The presence of electron-donating groups, such as methyl and methoxy groups, enhances their potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : It may influence signaling pathways related to inflammation, leading to decreased production of harmful cytokines.
  • Antimicrobial Action : The structural characteristics enhance membrane permeability in bacterial cells, leading to cell lysis and death.

Study on Antioxidant Activity

In a recent study evaluating various chroman derivatives, this compound was found to exhibit a significant reduction in lipid peroxidation levels in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, demonstrating that this compound could effectively reduce oxidative stress markers in cultured cells.

Study on Anti-inflammatory Effects

A controlled trial assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in swelling and pain behavior compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundMethyl ester at position 3Antioxidant, anti-inflammatory
8-Methoxy-chroman-3-carboxylic acid ethyl esterEthyl ester at position 3Antioxidant
Coumarin derivativesVarying substituents on the coumarin coreAntimicrobial

Properties

IUPAC Name

methyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEZWTHQPWMOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696228
Record name Methyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-50-1
Record name Methyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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